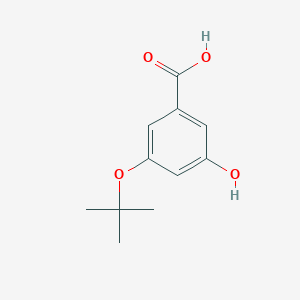

3-Tert-butoxy-5-hydroxybenzoic acid

Description

Overview of Aromatic Carboxylic Acid Derivatives in Contemporary Chemical Research

Aromatic carboxylic acids, characterized by a carboxyl group (-COOH) attached to an aromatic ring, are known for their diverse chemical reactions, which are fundamental to organic synthesis. numberanalytics.com Their derivatives, formed by replacing the hydroxyl (-OH) group of the carboxyl function with other substituents, encompass a broad spectrum of compounds with unique chemical properties and applications. numberanalytics.com These derivatives are crucial intermediates in the creation of pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.com Contemporary research continues to explore novel applications, from their use in creating structurally diverse alkenes to their role in photocatalysis and the synthesis of complex amines. researchgate.net

Significance of Sterically Hindered Phenolic and Carboxylic Acid Functionalities in Organic Synthesis and Materials Science

The presence of bulky substituents, known as steric hindrance, in close proximity to reactive functional groups like phenols and carboxylic acids, imparts unique properties to molecules. vinatiorganics.com Sterically hindered phenols are notable for their antioxidant properties, as the bulky groups protect the hydroxyl group, allowing it to effectively scavenge free radicals. vinatiorganics.comnih.gov This characteristic is highly valued in materials science for stabilizing polymers and in medicinal chemistry for designing cytoprotective agents. nih.govnih.gov Similarly, sterically hindered carboxylic acids can influence reaction pathways and molecular packing, which is a key consideration in the design of new materials and pharmaceuticals. ontosight.ai

Contextualization of the Chemical Compound within the Broader Family of Hydroxybenzoic Acids

Hydroxybenzoic acids are a subclass of phenolic acids that feature both a hydroxyl and a carboxylic acid functional group attached to a benzene (B151609) ring. researchgate.netiarc.fr This family includes isomers such as 2-hydroxybenzoic acid (salicylic acid), 3-hydroxybenzoic acid, and 4-hydroxybenzoic acid (p-hydroxybenzoic acid), each with distinct properties and applications. wikipedia.orgwikipedia.org 3-Tert-butoxy-5-hydroxybenzoic acid is a synthetic derivative within this family, distinguished by the presence of a bulky tert-butoxy (B1229062) group in addition to the hydroxyl and carboxylic acid functionalities. ontosight.ai This substitution pattern places it within the category of sterically hindered hydroxybenzoic acids, suggesting a unique profile of reactivity and potential applications.

Historical Development of Research into Substituted Benzoic Acid Architectures

The study of benzoic acid and its derivatives has a rich history, dating back to the 16th century with the discovery of benzoic acid from gum benzoin. newworldencyclopedia.orgwikipedia.org The structural elucidation of benzoic acid by Liebig and Wöhler in 1832 was a landmark in the development of organic chemistry. newworldencyclopedia.orgua.edu Research into substituted benzoic acids began to flourish as chemists explored the effects of different functional groups on the aromatic ring. Early work, such as the Kolbe-Schmitt reaction developed in the mid-1800s for the synthesis of hydroxybenzoic acids, laid the groundwork for producing a vast array of substituted benzoic acid structures. acs.org Over the decades, this has led to the development of countless derivatives with tailored properties for applications ranging from food preservation to advanced therapeutics. wikipedia.orgnih.gov

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H14O4 |

|---|---|

Molecular Weight |

210.23 g/mol |

IUPAC Name |

3-hydroxy-5-[(2-methylpropan-2-yl)oxy]benzoic acid |

InChI |

InChI=1S/C11H14O4/c1-11(2,3)15-9-5-7(10(13)14)4-8(12)6-9/h4-6,12H,1-3H3,(H,13,14) |

InChI Key |

QEGXHFBOUFYDIP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC1=CC(=CC(=C1)O)C(=O)O |

Origin of Product |

United States |

Chemical Identity and Physicochemical Properties of 3 Tert Butoxy 5 Hydroxybenzoic Acid

Nomenclature and Identifiers

IUPAC Name : this compound

CAS Number : 232595-59-4 sigmaaldrich.com

Molecular Formula : C₁₁H₁₄O₃ ontosight.ai

Molecular Weight : 194.23 g/mol ontosight.ai

Structural Features

The molecule consists of a benzene (B151609) ring substituted with a carboxylic acid group, a hydroxyl group, and a tert-butoxy (B1229062) group. The bulky tert-butoxy group at the 3-position and the hydroxyl group at the 5-position relative to the carboxylic acid create a sterically hindered environment that influences the molecule's reactivity and physical properties. ontosight.ai

Physical Properties

While specific data for this compound is not widely available, its properties can be inferred from related compounds. The presence of the hydroxyl and carboxylic acid groups allows for hydrogen bonding, which would affect its melting point and solubility. ontosight.ai The bulky tert-butyl group can disrupt efficient crystal packing, potentially influencing its melting point compared to less hindered analogues. ontosight.ai It is expected to be a solid at room temperature and have some solubility in polar organic solvents.

Spectroscopic Data

Chemical Reactivity and Derivatization Strategies of the Chemical Compound

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for a variety of chemical transformations, including esterification, amidation, and salt formation.

Esterification of 3-tert-butoxy-5-hydroxybenzoic acid can be achieved through several methods, with the Fischer-Speier esterification being a common approach. This acid-catalyzed reaction typically involves refluxing the benzoic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid. The bulky tert-butoxy (B1229062) group can sterically hinder the approach of the alcohol, potentially requiring longer reaction times or more forceful conditions compared to less substituted benzoic acids.

The mechanism of Fischer-Speier esterification proceeds through several key steps:

Protonation of the carbonyl oxygen: The carboxylic acid is protonated by the acid catalyst, increasing the electrophilicity of the carbonyl carbon.

Nucleophilic attack by the alcohol: The alcohol molecule acts as a nucleophile, attacking the protonated carbonyl carbon.

Proton transfer: A proton is transferred from the attacking alcohol to one of the hydroxyl groups, forming a good leaving group (water).

Elimination of water: A water molecule is eliminated, and a protonated ester is formed.

Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.

Alternative esterification methods include reaction with alkyl halides in the presence of a base, or the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) to facilitate the reaction with alcohols. These methods can sometimes offer milder reaction conditions.

The synthesis of amides from this compound typically requires the activation of the carboxylic acid. A common method involves converting the carboxylic acid to an acyl chloride by reacting it with thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is highly reactive and readily undergoes nucleophilic substitution with an amine to form the corresponding amide.

Another widely used approach is peptide coupling, which employs coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). These reagents activate the carboxylic acid in situ, allowing for direct reaction with an amine under mild conditions, which is particularly useful for preserving sensitive functional groups elsewhere in the molecule.

Beyond amidation, the carboxylic acid moiety can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). However, care must be taken as this reagent can also reduce other functional groups.

As a carboxylic acid, this compound readily reacts with bases to form carboxylate salts. The reaction with strong bases like sodium hydroxide (B78521) or potassium hydroxide results in the formation of water-soluble alkali metal salts. With weaker bases such as sodium bicarbonate, the reaction also proceeds to form the corresponding salt, carbon dioxide, and water.

The ionic nature of these salts makes them suitable for use in ion-exchange chromatography. In a typical scenario, the carboxylate anion can be adsorbed onto an anion-exchange resin. This property is useful for the purification of the acid or for its separation from other non-ionic or cationic species in a mixture. The acid can be subsequently recovered by eluting the column with a solution that changes the pH, thereby protonating the carboxylate and releasing it from the resin.

Reactions at the Phenolic Hydroxyl Group

The phenolic hydroxyl group is another key site for chemical modification, primarily through etherification and oxidation reactions.

The phenolic hydroxyl group can be converted to an ether through the Williamson ether synthesis. This reaction involves deprotonating the phenol (B47542) with a base, such as sodium hydride or potassium carbonate, to form a more nucleophilic phenoxide ion. This phenoxide then undergoes a nucleophilic substitution reaction (S_N2) with an alkyl halide to form the desired ether. The choice of base and solvent is crucial for the success of this reaction, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) often being employed.

The reactivity in Williamson ether synthesis can be influenced by the nature of the alkyl halide and the steric hindrance around the phenolic hydroxyl group. While the tert-butoxy group is relatively large, the hydroxyl group remains accessible for this type of transformation.

The phenolic hydroxyl group of this compound is susceptible to oxidation. The presence of the electron-donating hydroxyl and tert-butoxy groups on the aromatic ring makes it more prone to oxidation compared to unsubstituted benzoic acid.

Oxidation can be achieved using a variety of oxidizing agents. For instance, Fremy's salt (potassium nitrosodisulfonate) is a classic reagent for the selective oxidation of phenols to quinones. In this case, oxidation would likely lead to the formation of a p-benzoquinone derivative. The reaction proceeds through a radical mechanism.

Hydrogen Bonding Interactions and Their Influence on Reactivity

The spatial arrangement of the hydroxyl and carboxylic acid groups at the meta-positions of the benzene (B151609) ring in this compound fundamentally governs its hydrogen bonding capabilities. Unlike ortho-hydroxybenzoic acids where a stable six-membered ring can form via an intramolecular hydrogen bond, the distance between the functional groups in the meta-isomer makes such intramolecular bonding impossible. quora.com

This structural constraint means that both the phenolic hydroxyl group and the carboxylic acid group are available to form intermolecular hydrogen bonds. This has a significant influence on the compound's physical properties and reactivity. The propensity for intermolecular bonding can lead to the formation of dimers or larger polymeric structures in the solid state and in non-polar solvents. This can affect solubility and the accessibility of the functional groups to reagents. For a reaction to occur, sufficient energy must be supplied to overcome these intermolecular forces. In contrast to an ortho-isomer, where the intramolecular bond would first need to be broken, the reactivity of the meta-isomer is instead governed by the strength of its intermolecular associations. The electron-donating hydroxyl group can increase the electron density on the carbonyl oxygen of a neighboring molecule's carboxylic acid group, potentially making it a more favorable hydrogen bond acceptor. quora.com

Reactivity of the Tertiary Alkyl Substituent

The tert-butyl group at the 3-position is a prominent feature of the molecule, influencing its reactivity through both steric and electronic effects. As a bulky alkyl group, it provides significant steric hindrance to the adjacent carbon positions on the aromatic ring, potentially directing incoming reagents to other, less hindered sites.

Electronically, the tert-butyl group is weakly electron-donating through induction. This effect can influence the reactivity of the aromatic ring in electrophilic substitution reactions. While generally stable, the tertiary alkyl substituent can be cleaved under certain harsh conditions, such as in the presence of strong acids via a retro-Friedel-Crafts alkylation mechanism. The stability of the resulting tert-butyl cation makes this process more feasible compared to the cleavage of less substituted alkyl groups. Studies on related compounds like 3,5-di-tert-butyl-4-hydroxybenzoic acid show that the tert-butyl groups remain intact during reactions like esterification, indicating their general stability under moderate reaction conditions. google.com Furthermore, photooxidative decomposition of related phenolic compounds can lead to the formation of aldehydes and carboxylic acids without cleaving the tert-butyl groups. acs.org

Mechanistic Studies of Key Transformation Pathways

Understanding the mechanisms of fundamental reactions like carboxylation and decarboxylation is key to manipulating aromatic hydroxy acids.

The Kolbe-Schmitt reaction is a pivotal method for synthesizing aromatic hydroxy acids via the carboxylation of phenoxides. wikipedia.orgorganic-chemistry.org The mechanism begins with the deprotonation of a phenol using a strong base, typically sodium hydroxide or potassium hydroxide, to form the more reactive phenoxide ion. byjus.com This phenoxide then acts as a nucleophile, attacking carbon dioxide (a weak electrophile) in an electrophilic aromatic substitution. The reaction's regioselectivity (favoring ortho or para carboxylation) is notably influenced by the choice of counter-ion and temperature. wikipedia.orgbyjus.com

Using sodium phenoxide at lower temperatures (around 125°C) tends to favor the formation of the ortho-isomer (salicylic acid). byjus.comtestbook.com This is often attributed to the formation of a chelated intermediate between the sodium ion, the phenoxide oxygen, and the carbon dioxide molecule, which directs the CO2 to the ortho position. sciencemadness.org In contrast, using potassium hydroxide and higher temperatures promotes the formation of the para-isomer, 4-hydroxybenzoic acid. byjus.comtestbook.com

| Parameter | Condition | Primary Product | Rationale |

| Base/Counter-ion | Sodium Hydroxide | Ortho-hydroxybenzoic acid | Formation of a stable 6-membered ring intermediate with the sodium ion directs carboxylation to the ortho position. sciencemadness.org |

| Base/Counter-ion | Potassium Hydroxide | Para-hydroxybenzoic acid | The larger potassium ion does not facilitate the chelated intermediate as effectively, leading to the thermodynamically more stable para product. byjus.comtestbook.com |

| Temperature | Lower (~125 °C) | Ortho-hydroxybenzoic acid | Favors the kinetically controlled ortho product. byjus.com |

| Temperature | Higher | Para-hydroxybenzoic acid | Favors the thermodynamically controlled para product. wikipedia.org |

This table summarizes the general conditions influencing the regioselectivity of the Kolbe-Schmitt reaction for simple phenols.

The removal of the carboxylic acid group from hydroxybenzoic acids is a critical transformation. Studies on related compounds have elucidated several mechanistic pathways for this process.

Catalytic Decarboxylation: Palladium complexes with highly electron-donating phosphine (B1218219) ligands have proven effective in catalyzing the decarboxylation of 4-hydroxybenzoic acid. rsc.org The mechanism likely involves the coordination of the palladium center to the aromatic ring, facilitating the cleavage of the C-C bond.

Oxidative Decarboxylation: In biological systems and in vitro models, peroxidases can catalyze the oxidative decarboxylation of p-hydroxybenzoic acids to yield benzoquinones. nih.gov

Metal-Chelate Mediated Decarboxylation: Iron-chelates, such as Fe-EDTA, can facilitate both the hydroxylation and decarboxylation of hydroxybenzoic acids like salicylic (B10762653) acid and 4-hydroxybenzoic acid, producing catechol and hydroquinone, respectively. sciencemadness.org

Deep Eutectic Solvents (DES): A novel and sustainable approach involves using a choline (B1196258) chloride-urea deep eutectic solvent, which acts as both a catalyst and a solvent, to achieve high yields of phenol from hydroxybenzoic acids under mild conditions. nih.gov

| Method | Catalyst/Medium | Products from Related HBAs | Reference |

| Catalytic | Palladium complexes | Phenolic compounds | rsc.org |

| Oxidative | Peroxidases | Benzoquinones | nih.gov |

| Metal-Chelate Mediated | Fe-chelates (e.g., Fe-EDTA) | Catechol, Hydroquinone | sciencemadness.org |

| Sustainable | Choline chloride-urea (DES) | Phenol (94% yield) | nih.gov |

This table presents various methods for the decarboxylation of related hydroxybenzoic acids (HBAs).

Synthesis of Organometallic Derivatives (e.g., Organotin Carboxylates)

The carboxylic acid functionality of this compound makes it a suitable ligand for the synthesis of organometallic complexes, particularly organotin(IV) carboxylates. These compounds are of interest due to their potential biological activities and diverse structural chemistry. nih.govsysrevpharm.org

The synthesis typically involves the reaction of a di- or triorganotin(IV) halide (e.g., R2SnCl2 or R3SnCl) with the deprotonated carboxylate ligand. The reaction is generally carried out by first treating the hydroxybenzoic acid with a base like potassium hydroxide to form the potassium carboxylate salt in solution. This is followed by the addition of the organotin(IV) chloride. nih.govnih.gov

A general synthetic scheme is as follows: R'COOH + KOH → R'COOK + H₂O n(R'COOK) + R(4-n)SnXn → R(4-n)Sn(OOCR')n + nKX

Studies on o- and p-hydroxybenzoic acids have yielded a variety of organotin complexes. nih.govnih.govresearchgate.net For example, reacting o-hydroxybenzoic acid with dialkyltin dichlorides like Me2SnCl2 or n-Bu2SnCl2 yields complexes with the formula [R2Sn(HL)2]. nih.gov Similarly, reactions with triorganotin chlorides like n-Bu3SnCl or Ph3SnCl produce complexes of the formula [R3Sn(HL)]. nih.gov The ligand in these structures typically coordinates to the tin atom through the oxygen atoms of the carboxylate group.

| Organotin Precursor | Hydroxybenzoic Acid Isomer | Resulting Complex Formula | Reference |

| Me2SnCl2 | o-hydroxybenzoic acid | [Me2Sn(HL)2] | nih.gov |

| n-Bu2SnCl2 | o-hydroxybenzoic acid | [n-Bu2Sn(HL)2] | nih.gov |

| n-Bu3SnCl | o-hydroxybenzoic acid | [n-Bu3Sn(HL)] | nih.gov |

| Ph3SnCl | o-hydroxybenzoic acid | [Ph3Sn(HL)] | nih.gov |

| n-Bu3SnCl | p-hydroxybenzoic acid | [n-Bu3Sn(HL)] | nih.gov |

| Ph3SnCl | p-hydroxybenzoic acid | [Ph3Sn(HL)] | nih.gov |

This table illustrates the synthesis of various organotin(IV) derivatives from o- and p-hydroxybenzoic acids (where H2L represents the parent acid).

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. While specific experimental spectra for 3-tert-butoxy-5-hydroxybenzoic acid are not widely published, the expected chemical shifts (δ) and multiplicities can be predicted based on the electronic environment of the protons and carbons in the molecule.

¹H NMR Spectroscopy The proton NMR spectrum is anticipated to display distinct signals corresponding to the tert-butyl group, the aromatic protons, and the labile hydroxyl and carboxylic acid protons. The nine protons of the tert-butyl group are chemically equivalent and would appear as a sharp singlet, typically in the upfield region around 1.3-1.5 ppm. The three protons on the aromatic ring are in unique chemical environments and would therefore exhibit different chemical shifts and coupling patterns. The protons of the hydroxyl and carboxylic acid groups are expected to appear as broad singlets that can be confirmed by D₂O exchange.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| -C(CH₃)₃ | ~1.4 | Singlet (s) | 9H |

| Aromatic H (C2-H, C4-H, C6-H) | ~7.0 - 7.8 | Multiplets (m) or distinct singlets/doublets | 3H |

| Phenolic -OH | Variable, broad | Broad Singlet (br s) | 1H |

| Carboxylic Acid -COOH | >10, broad | Broad Singlet (br s) | 1H |

¹³C NMR Spectroscopy The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, a total of nine distinct carbon signals are expected, as the two methyl carbons of the tert-butyl group are equivalent, and the six aromatic carbons are unique. The carbonyl carbon of the carboxylic acid would appear at the most downfield position.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -COOH | ~165-175 |

| Aromatic C-O (C3, C5) | ~155-160 |

| Aromatic C-H & C-C (C1, C2, C4, C6) | ~110-135 |

| -OC(CH₃)₃ | ~80-85 |

| -OC(CH₃)₃ | ~28-30 |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational modes.

Infrared (IR) Spectroscopy The IR spectrum of this compound is expected to show several key absorption bands. A very broad band in the region of 2500-3300 cm⁻¹ would be characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid group, which would overlap with the phenolic O-H stretch. A strong, sharp absorption corresponding to the carbonyl (C=O) stretch of the carboxylic acid would be prominent around 1700-1720 cm⁻¹. Other significant peaks include C-H stretches for the aromatic ring and the tert-butyl group, C-O stretches, and aromatic C=C bending vibrations.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (Phenol & Carboxylic Acid) | 2500-3300 | Broad, Strong |

| C-H Stretch (Aromatic) | 3000-3100 | Medium |

| C-H Stretch (Aliphatic, tert-butyl) | 2850-2970 | Strong |

| C=O Stretch (Carboxylic Acid) | 1700-1720 | Strong |

| C=C Stretch (Aromatic) | 1580-1610, 1450-1500 | Medium-Strong |

| C-O Stretch (Ether & Carboxylic Acid) | 1200-1300 | Strong |

Raman Spectroscopy Raman spectroscopy provides complementary vibrational data. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it effective for analyzing the aromatic ring and the tert-butyl group's C-C framework. While experimental Raman spectra for this compound are not readily found, studies on related isomers like 3-hydroxybenzoic acid have demonstrated the utility of Raman and THz-TDS techniques in characterizing vibrational modes, which can be supported by Density Functional Theory (DFT) calculations. nih.gov

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and formula of a compound. The molecular formula of this compound is C₁₁H₁₄O₃, corresponding to a monoisotopic mass of approximately 194.0943 Da. nih.gov

High-Resolution Mass Spectrometry (HRMS) HRMS provides a highly accurate mass measurement, which is used to confirm the elemental composition. For C₁₁H₁₄O₃, HRMS would verify the mass to within a few parts per million, distinguishing it from other compounds with the same nominal mass. Predicted collision cross-section (CCS) values, which relate to the ion's shape, can also be calculated for different adducts. nih.gov

Fragment Analysis Standard mass spectrometry (e.g., via electron ionization) causes the molecule to fragment in a predictable manner. Expected fragmentation pathways for this compound would include the loss of the stable tert-butyl cation ([M-57]⁺) or the neutral isobutylene (B52900) molecule, as well as the characteristic loss of water (H₂O) and carbon dioxide (CO₂) from the carboxylic acid and hydroxyl groups.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₁₄O₃ |

| Monoisotopic Mass | 194.0943 Da |

| Nominal Mass | 194 Da |

| Major Expected Fragments (m/z) | [M-15]⁺ (loss of CH₃), [M-44]⁺ (loss of CO₂), [M-57]⁺ (loss of C₄H₉) |

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique yields detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-stacking.

Currently, there are no publicly deposited crystal structures for this compound in crystallographic databases. If a suitable single crystal were analyzed, this method would reveal the solid-state conformation of the molecule and how the carboxylic acid and hydroxyl groups participate in hydrogen-bonding networks to build the crystal lattice.

Elemental Analysis and Chromatographic Purity Assessment

Elemental Analysis Elemental analysis provides the percentage composition of elements (carbon, hydrogen, oxygen) in a pure sample. These experimental values are compared against the theoretical percentages calculated from the molecular formula (C₁₁H₁₄O₃) to support the compound's identity and purity.

| Element | Atomic Mass | Count | Total Mass | Percentage |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 11 | 132.121 | 68.02% |

| Hydrogen (H) | 1.008 | 14 | 14.112 | 7.27% |

| Oxygen (O) | 15.999 | 3 | 47.997 | 24.71% |

Chromatographic Purity Assessment The purity of a synthesized batch of this compound is typically assessed using chromatographic techniques, most commonly High-Performance Liquid Chromatography (HPLC). A reverse-phase HPLC method can separate the target compound from starting materials, by-products, and other impurities. ekb.egnih.gov The purity is determined by integrating the area of the peak corresponding to the product and expressing it as a percentage of the total area of all observed peaks, with purities often exceeding 95% for research-grade chemicals.

Quantum Chemical Calculations and Density Functional Theory (DFT) Studies

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the molecular properties of organic compounds. These methods can provide detailed insights into the electronic structure, geometry, and reactivity of molecules like this compound.

Geometry Optimization and Electronic Structure Analysis

The first step in a computational study is typically the optimization of the molecule's geometry to find its most stable three-dimensional conformation. For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles that result in the lowest energy state. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are commonly used for this purpose. researchgate.net

Once the geometry is optimized, various electronic properties can be analyzed. This includes the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the generation of a molecular electrostatic potential (MEP) map. The HOMO-LUMO energy gap is a crucial parameter for understanding the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests that the molecule is more reactive. The MEP map visually represents the regions of positive and negative electrostatic potential on the molecule's surface, indicating likely sites for electrophilic and nucleophilic attack.

Table 1: Hypothetical Geometrical Parameters for this compound (Illustrative)

| Parameter | Bond/Angle | Hypothetical Optimized Value |

| Bond Length | C-O (hydroxyl) | 1.35 Å |

| Bond Length | C=O (carboxyl) | 1.22 Å |

| Bond Length | C-O (carboxyl) | 1.36 Å |

| Bond Length | C-O (tert-butoxy) | 1.38 Å |

| Bond Angle | O-C-O (carboxyl) | 123° |

| Dihedral Angle | C-C-C-O (tert-butoxy) | Variable, depending on conformation |

Note: These values are illustrative and would need to be calculated using DFT.

Prediction of Spectroscopic Properties (e.g., NMR, IR, Raman)

DFT calculations can be used to predict various spectroscopic properties of this compound. The theoretical vibrational frequencies from an optimized geometry can be correlated with experimental Infrared (IR) and Raman spectra, aiding in the assignment of spectral bands to specific molecular vibrations.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated. These theoretical shifts, when compared to experimental data, can help confirm the molecular structure and provide insights into the electronic environment of the different nuclei. For instance, the calculated ¹³C NMR spectrum of a related compound, a polyethylene (B3416737) glycol ester of gallic acid, showed distinct signals for the ester carbonyl carbon and the aromatic carbons, which were used to confirm the structure of the synthesized product. nih.gov

Table 2: Hypothetical Predicted Spectroscopic Data for this compound (Illustrative)

| Spectroscopy | Feature | Hypothetical Predicted Value |

| IR | ν(O-H) stretch (hydroxyl) | ~3400 cm⁻¹ |

| IR | ν(C=O) stretch (carboxyl) | ~1700 cm⁻¹ |

| ¹H NMR | Chemical Shift (Ar-H) | 6.5 - 7.5 ppm |

| ¹H NMR | Chemical Shift (tert-butyl) | ~1.3 ppm |

| ¹³C NMR | Chemical Shift (C=O) | ~170 ppm |

| ¹³C NMR | Chemical Shift (C-O, tert-butoxy) | ~80 ppm |

Note: These are typical ranges and would be specifically calculated for the molecule.

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry is invaluable for studying the mechanisms of chemical reactions. For this compound, this could involve investigating its synthesis or its role as a precursor in other reactions. By mapping the potential energy surface of a reaction, chemists can identify the transition state structures, which are the high-energy intermediates that connect reactants and products.

For example, a study on the antioxidant properties of gallic acid, a related phenolic acid, used molecular simulations to investigate the dissociation energy of the phenolic hydroxyl hydrogen, which is a key step in its antioxidant mechanism. acs.org Similar calculations for this compound could elucidate its potential as an antioxidant or its reactivity in other chemical transformations.

Thermodynamic and Kinetic Studies of Syntheses and Transformations

DFT calculations can provide important thermodynamic and kinetic data for chemical processes involving this compound. Thermodynamic parameters such as enthalpy (ΔH), Gibbs free energy (ΔG), and entropy (ΔS) of reaction can be calculated to determine the spontaneity and equilibrium position of a reaction.

Kinetic parameters, such as the activation energy (Ea), can be determined from the energy of the transition state relative to the reactants. This information is crucial for understanding the rate of a reaction and how it might be influenced by factors such as temperature and catalysts. While specific studies on this molecule are lacking, research on alkoxybenzoic acids has utilized DFT to understand their thermodynamic behavior in different solvents. jst.go.jp

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. For this compound, MD simulations can provide insights into its conformational flexibility and how it interacts with other molecules, such as solvents or other reactants.

Furthermore, MD simulations can be used to study intermolecular interactions, such as hydrogen bonding. For this compound, this would be particularly relevant for understanding its behavior in different solvents and its ability to form dimers or larger aggregates through hydrogen bonding between the carboxylic acid and hydroxyl groups.

Quantitative Structure-Activity Relationship (QSAR) Studies (Applicable to general chemical properties and not biological activity directly)

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their properties. While often used for predicting biological activity, QSAR can also be applied to predict general chemical properties.

For a series of substituted benzoic acids, including derivatives of this compound, a QSAR model could be developed to predict properties such as acidity (pKa), lipophilicity (logP), or solubility. This would involve calculating a set of molecular descriptors for each compound in the series. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, dipole moment).

Multiple linear regression (MLR) or more advanced machine learning methods can then be used to build a model that correlates these descriptors with the experimental property of interest. Such a model could then be used to predict the properties of new, unsynthesized derivatives. Studies on other phenolic compounds have successfully used QSAR to model their antioxidant properties based on descriptors derived from DFT calculations. imist.ma

Computational Prediction of Novel Derivatives

The design and discovery of novel chemical entities with desired therapeutic properties is a cornerstone of medicinal chemistry. Computational approaches have emerged as powerful tools to accelerate this process, enabling the rational design of new molecules with improved potency, selectivity, and pharmacokinetic profiles. In the context of this compound, computational methods can be leveraged to explore the vast chemical space and identify promising novel derivatives. These in silico techniques range from ligand-based methods that build upon the structural features of known active compounds to structure-based methods that utilize the three-dimensional architecture of a biological target.

Virtual Screening and Pharmacophore Modeling

Virtual screening is a computational technique used to search libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein receptor or enzyme. This process can be broadly categorized into two approaches: structure-based virtual screening (SBVS) and ligand-based virtual screening (LBVS).

In the absence of a known three-dimensional structure of a biological target, LBVS methods are particularly valuable. One of the most prominent LBVS techniques is pharmacophore modeling. A pharmacophore is an abstract representation of the key molecular features (e.g., hydrogen bond donors and acceptors, hydrophobic centers, aromatic rings) that are necessary for molecular recognition at a biological target.

For a scaffold such as this compound, a pharmacophore model could be developed based on its core structure and known bioactive conformations of similar molecules. For instance, a three-dimensional common feature pharmacophore model could be generated to serve as a query for screening large compound databases. This approach was successfully employed in the discovery of novel inhibitors for Glycogen synthase kinase-3 (GSK-3β), where a pharmacophore model was used as the initial filter to identify potential hit compounds from a commercial database. nih.gov

The key steps in a pharmacophore-based virtual screening campaign for novel this compound derivatives would include:

Pharmacophore Model Generation: Defining the essential chemical features of the this compound scaffold that are hypothesized to be crucial for biological activity. This would include the carboxylic acid, the hydroxyl group, and the bulky tert-butoxy (B1229062) group.

Database Screening: Using the generated pharmacophore model as a 3D query to search through large virtual libraries of chemical compounds.

Hit Filtering and Refinement: The initial hits from the screening are then subjected to further filtering based on drug-likeness criteria, such as Lipinski's rule of five, and other physicochemical properties to prioritize candidates for further investigation.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are built by statistically analyzing a dataset of compounds with known activities and a set of calculated molecular descriptors. The goal is to develop a predictive model that can estimate the activity of new, untested compounds.

For the design of novel this compound derivatives, a QSAR study could be conducted to identify the key structural modifications that would lead to enhanced biological activity. This would involve synthesizing a series of derivatives with systematic variations in their structure and measuring their biological activity. The resulting data would then be used to build a QSAR model.

The process for developing a QSAR model for this compound analogs would typically involve:

Data Set Preparation: A series of derivatives of this compound would be synthesized and their biological activities determined.

Descriptor Calculation: A wide range of molecular descriptors, such as electronic, steric, and hydrophobic parameters, would be calculated for each compound in the series.

Model Development and Validation: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would be used to build the QSAR model. The predictive power of the model would be rigorously validated using internal and external validation techniques.

An example of how QSAR can guide the design of new derivatives can be seen in studies of other benzoic acid derivatives, where QSAR models have been used to predict the anti-inflammatory or antimicrobial activity of newly designed compounds.

De Novo Design and Molecular Docking

De novo design is a computational strategy that aims to build novel molecules from scratch, atom by atom or fragment by fragment, within the binding site of a target protein. This approach is particularly powerful when the three-dimensional structure of the target is known. Modern de novo design methods often employ sophisticated algorithms, including deep learning and generative models, to create molecules with desired properties. nih.govrsc.org

If a biological target for this compound is identified and its crystal structure is available, de novo design could be used to generate novel derivatives with optimized interactions within the binding pocket. These newly designed molecules would then be evaluated using molecular docking simulations.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule to form a stable complex. mdpi.com It is widely used to predict the binding affinity and interaction patterns of a small molecule ligand with a protein target. In the context of designing new derivatives of this compound, molecular docking would be instrumental in:

Predicting Binding Modes: Understanding how the designed derivatives interact with the amino acid residues in the active site of the target protein.

Estimating Binding Affinity: Calculating a docking score that provides an estimate of the binding free energy, which can be used to rank and prioritize the designed compounds.

Guiding Structural Modifications: Identifying key interactions that can be enhanced by modifying the structure of the lead compound.

For instance, docking studies on various benzoic acid derivatives against targets like the SARS-CoV-2 main protease have demonstrated the utility of this approach in identifying promising candidates for further experimental validation. nih.gov

The general workflow for de novo design and molecular docking of novel this compound derivatives would be:

Target Preparation: Obtaining and preparing the 3D structure of the biological target.

De Novo Ligand Design: Using computational algorithms to generate a library of novel molecules that are complementary in shape and chemical properties to the target's binding site, using the this compound scaffold as a starting point.

Molecular Docking and Scoring: Docking the designed molecules into the binding site of the target and scoring them based on their predicted binding affinity.

Post-Docking Analysis: Analyzing the predicted binding poses and interactions of the top-scoring compounds to select the most promising candidates for synthesis and biological evaluation.

The integration of these computational methods provides a robust framework for the rational design of novel derivatives of this compound with potentially improved therapeutic profiles.

Detailed Research Findings

Green Chemistry Principles in the Synthesis of the Chemical Compound

The application of green chemistry principles is paramount in modern organic synthesis to reduce environmental impact and improve process safety and efficiency. These principles can be directly applied to the prospective synthesis of this compound, which would likely be derived from a precursor such as 3,5-dihydroxybenzoic acid. The goal is to design chemical products and processes that minimize the use and generation of hazardous substances. chemmethod.com

Key green chemistry strategies applicable to the synthesis of this compound and its analogues include:

Use of Greener Solvents and Catalysts: Traditional syntheses often rely on hazardous organic solvents. A greener approach involves substituting these with more benign alternatives like water or recyclable organic solvents. For instance, a method for synthesizing 3,5-dihydroxybenzyl alcohol from 3,5-dihydroxybenzoic acid utilizes an alcohol catalyst and tetrahydrofuran (B95107) (THF) as a solvent, which can be recovered and reused after simple treatment. google.com This approach, focused on reducing waste and using harmless catalysts, is directly relevant.

Atom Economy and Waste Reduction: Syntheses should be designed to maximize the incorporation of all materials used in the process into the final product. The synthesis of hybrid derivatives of 3-hydroxybenzoic acid has been described as adhering to green chemistry parameters by eliminating the use of toxic organic solvents and preventing the evolution of hazardous vapors, thus improving atom economy and safety. researchgate.netrasayanjournal.co.in

Energy Efficiency: Employing methods that reduce energy consumption, such as performing reactions at room temperature or using microwave irradiation instead of prolonged heating, is a core green principle. The synthesis of certain ester derivatives can be achieved at room temperature, which significantly lowers the energy requirements of the process. researchgate.net

The following table summarizes the application of green chemistry principles to the synthesis of related benzoic acid derivatives, which could be adapted for this compound.

| Green Chemistry Principle | Application in Analogous Benzoic Acid Synthesis | Potential Benefit for Target Compound Synthesis |

| Waste Prevention | Utilizing a recyclable solvent (THF) and an alcohol catalyst in the reduction of 3,5-dihydroxybenzoic acid. google.com | Reduces solvent waste and avoids heavy metal catalysts. |

| Safer Solvents & Auxiliaries | Performing esterification in dichloromethane (B109758) and avoiding hazardous vapors. researchgate.netrasayanjournal.co.in | Eliminates the need for more toxic solvents like benzene (B151609) or chlorinated hydrocarbons. |

| Design for Energy Efficiency | Conducting condensation reactions at room temperature over several hours. researchgate.net | Lowers energy costs and reduces the overall carbon footprint of the synthesis. |

| Catalysis | Using a catalytic amount of an alcohol for the reduction of a carboxylic acid. google.com | Replaces stoichiometric reagents with more efficient and recyclable catalytic alternatives. |

Exploration of Novel Precursors and Starting Materials

The conventional and most direct precursor for synthesizing this compound is 3,5-dihydroxybenzoic acid . This starting material provides the necessary benzene ring with hydroxyl groups at the C3 and C5 positions, allowing for a selective tert-butylation reaction on one of the hydroxyl groups.

Historically, the synthesis of 3,5-dihydroxybenzoic acid itself involves harsh conditions, such as the sulfonation of benzoic acid with fuming sulfuric acid at high temperatures, followed by an alkaline fusion process. orgsyn.orggoogle.com These multi-step, high-energy processes are often inefficient and produce significant waste, prompting the exploration of novel and more sustainable starting materials and pathways.

The exploration of novel precursors focuses on two main strategies:

Greener Routes to Conventional Precursors: Developing improved methods to synthesize 3,5-dihydroxybenzoic acid is a primary focus. This includes catalytic methods that operate under milder conditions and biosynthetic routes using engineered microorganisms, which can produce the precursor from simple sugars, thereby avoiding the harsh chemicals and high temperatures of traditional synthesis. A patented method describes a process involving sulfonation and hydrolysis, followed by specific purification steps with methanol (B129727) and water to improve yield and purity, suggesting refinements to the traditional route are actively being sought. google.com

Alternative Starting Materials: Instead of starting from basic benzoic acid, researchers are exploring more complex, functionalized starting materials that can be converted to the desired product in fewer steps. For example, various substituted hydroxybenzoic acids serve as versatile precursors in the synthesis of more complex molecules like flavanones and chalcones. researchgate.net The isolation of novel p-hydroxybenzoic acid derivatives from natural sources like Bacopa procumbens highlights the potential of using bio-based building blocks as starting points for chemical synthesis. nih.gov Such natural products could potentially be modified to yield the desired 3,5-dihydroxy structure.

The following table compares conventional and novel approaches to obtaining the necessary precursor scaffold for this compound.

| Approach | Precursor/Starting Material | Description of Method | Advantages of Novel Approach |

| Conventional | Benzoic Acid | Sulfonation with fuming sulfuric acid followed by high-temperature alkaline fusion to produce 3,5-dihydroxybenzoic acid. orgsyn.org | N/A (Baseline) |

| Novel Route 1 | 3,5-Dihydroxybenzoic Acid | Direct reduction of the carboxylic acid using a borohydride (B1222165) reagent and an alcohol catalyst under mild reflux. google.com | Higher yield (up to 95%), simpler one-step process, use of harmless catalyst. |

| Novel Route 2 | Phenol (B47542) / Methyl Carbamate | A novel acylation method to produce para-hydroxybenzoic acid, which could be adapted for other isomers. ijrdt.org | Avoids the traditional Kolbe-Schmitt reaction, uses a novel reactant. |

| Novel Route 3 | Bio-based Precursors | Use of naturally occurring phenolic acids or biosynthesized 3,5-dihydroxybenzoic acid. nih.gov | Renewable starting materials, avoids harsh petrochemical-based synthesis, potential for enzymatic catalysis. |

Applications in Advanced Materials Science

Research into the Role of Hindered Phenolic Benzoic Acids as Polymer Additives and Stabilizers

Hindered phenolic compounds are a cornerstone of polymer stabilization, prized for their ability to mitigate degradation caused by oxidative, thermal, and photo-induced stress. The efficacy of these molecules stems from the sterically hindered hydroxyl group, which can effectively scavenge free radicals, thereby terminating the degradation chain reactions that compromise polymer integrity.

The primary role of hindered phenolic antioxidants is to protect polymers from auto-oxidative degradation during high-temperature processing and long-term service life. Oxidation can lead to undesirable changes in materials, including discoloration, altered melt viscosity, and a reduction in mechanical properties.

The antioxidant mechanism of a hindered phenolic compound involves the donation of a hydrogen atom from its phenolic hydroxyl (-OH) group to a peroxy radical (ROO•) formed within the polymer matrix. This action neutralizes the highly reactive peroxy radical and creates a stable phenoxy radical. The steric hindrance provided by bulky groups adjacent to the hydroxyl group, such as the tert-butyl group in 3-Tert-butoxy-5-hydroxybenzoic acid, is crucial. This bulkiness enhances the stability of the resulting phenoxy radical, preventing it from initiating further degradation reactions. The tert-butyl group, being an electron-donating group, increases the electron density on the aromatic ring and the hydroxyl group, which helps stabilize the phenoxy radical and enhances its effectiveness in preventing oxidation. nih.gov

While direct studies on this compound as a primary antioxidant are not extensively documented, the performance of structurally analogous compounds is well-established. For instance, commercial antioxidants like Irganox 1076 feature a 3,5-di-tert-butyl-4-hydroxyphenyl propionate (B1217596) structure and are widely used to stabilize a variety of polymers, including polyolefins and thermoplastic polyurethanes (TPUs). nih.gov These additives act by scavenging free radicals formed during oxidation, thus interrupting the cascade of chain degradation reactions. nih.gov The presence of the hindered phenolic core is the key to this functionality, a feature centrally present in this compound.

| Antioxidant Type | Mechanism of Action | Key Structural Feature | Polymer Systems |

| Primary Antioxidants (Hindered Phenols) | Scavenge peroxy radicals by donating a hydrogen atom, terminating the oxidation chain reaction. | Sterically hindered phenolic hydroxyl group. | Polyolefins (PE, PP), Thermoplastic Polyurethanes (TPU), Polyesters. nih.govspecialchem.com |

| Secondary Antioxidants (Phosphites, Thioesters) | Decompose hydroperoxides into non-radical, stable products. | Phosphorus or sulfur-containing functional groups. | Often used synergistically with primary antioxidants. |

High temperatures during melt processing and in certain end-use applications can accelerate polymer degradation. Hindered phenolic antioxidants contribute significantly to thermal stability. By scavenging radicals formed at elevated temperatures, they help preserve the polymer's molecular weight and mechanical properties.

Research on various polymers demonstrates the effectiveness of this class of additives. In thermoplastic polyurethanes (TPUs), for example, the soft segments are particularly susceptible to oxidative degradation, which is accelerated by heat. nih.gov The incorporation of hindered phenolic antioxidants can significantly improve the thermal stability of these materials. nih.gov Similarly, studies on polyhydroxybutyrate (B1163853) (PHB) have shown that the addition of polymeric additives with steric hindrance effects can increase the thermal degradation temperature.

The molecular structure of this compound, with its combination of a stabilizing hindered phenol (B47542) group and a potentially reactive carboxylic acid, suggests it could be a valuable additive for enhancing the thermal stability of polymers like polyesters, where it might be chemically incorporated.

Exposure to ultraviolet (UV) radiation is a major cause of polymer degradation, leading to color change, embrittlement, and loss of structural integrity. While benzophenones and Hindered Amine Light Stabilizers (HALS) are the primary UV absorbers and photostabilizers, hindered phenols also play a role in mitigating photodegradation. They function by quenching excited states and scavenging free radicals produced by UV exposure.

Recent studies have explored the photo-reactivity of related compounds. For example, research on the photobleaching of 3,3′,5,5′-tetra-tert-butyl-4,4′-stilbenequinone—a colored substance derived from the common antioxidant BHT—found that irradiation with blue light in the presence of oxygen leads to its decomposition into smaller, colorless compounds, including 3,5-di-tert-butyl-4-hydroxybenzoic acid. acs.org This indicates that the hindered phenolic benzoic acid structure can be a product of photo-oxidative reactions, highlighting its stability and potential role in the ultimate fate of photo-degraded materials. acs.orgacs.org This suggests that incorporating such a stable moiety into a polymer could enhance its resistance to discoloration and degradation. acs.org

Integration of the Chemical Compound into Polymer Architectures as Building Blocks

Beyond its use as an additive, this compound possesses the functionality to be chemically integrated into polymer chains as a monomer. The presence of both a hydroxyl group and a carboxylic acid group allows it to participate in polycondensation reactions, typically used to synthesize polyesters and polyamides.

Incorporating this compound as a comonomer could offer a permanent method of imparting antioxidant and thermal stability to the polymer, overcoming issues associated with additive migration or leaching. Research into copolyesters has shown that using "kinked" monomers, such as 3-hydroxybenzoic acid (3HBA), is a common strategy to disrupt chain regularity and reduce the melting point of rigid aromatic polyesters, thereby improving their processability. nih.gov For instance, copolyesters of 4′-hydroxybiphenyl-3-carboxylic acid (3HBCA) and 3HBA have been synthesized, demonstrating the utility of meta-substituted hydroxybenzoic acids in creating high-performance polymers with controlled properties. nih.gov

Given its structure, this compound could serve a dual function as a kinked monomer to tailor physical properties and as a built-in stabilizer due to its hindered phenol group. The tert-butoxy (B1229062) group can also act as a protecting group, which could be removed post-polymerization to reveal a hydroxyl group, allowing for further chemical modification of the polymer.

Exploration in Liquid Crystal Materials and Related High-Performance Organic Compounds

Thermotropic liquid crystalline polymers (LCPs) are a class of high-performance materials known for their exceptional mechanical strength, thermal stability, and chemical resistance. The rigid, rod-like molecular structure of the monomers is essential for the formation of liquid crystal phases.

Aromatic hydroxy acids are fundamental building blocks for LCPs. The most famous commercial LCPs are copolyesters based on 4-hydroxybenzoic acid (HBA). nih.gov Molecular dynamics studies on polymeric p-hydroxybenzoic acid (pHBA) have investigated its thermal transitions and structural properties, which are key to its liquid crystalline behavior. nih.govresearchgate.net Furthermore, research on copolyesters containing other hydroxybenzoic acid isomers, such as those derived from vanillic acid, demonstrates the ongoing effort to create new LCPs with tailored properties. nih.gov

The structure of this compound, with its rigid aromatic core, makes it a candidate for exploration in the field of liquid crystals. While the meta-substitution pattern would disrupt the linear shape typically required for calamitic (rod-like) liquid crystals, it could be a valuable component in creating bent-core (banana-shaped) liquid crystals, which are known to exhibit unique and complex mesophases with ferroelectric properties.

Development of Materials with Specific Chemical Reactivity or Stability Profiles

The functional groups on this compound—the hindered phenol, the carboxylic acid, and the tert-butoxy group—offer multiple avenues for creating materials with tailored reactivity. The carboxylic acid is a versatile handle for esterification or amidation reactions, allowing the molecule to be grafted onto other polymers or surfaces.

Enzymatic polymerization of phenolic compounds is an emerging green chemistry approach to synthesizing antioxidant polymers. mdpi.com Subsequent acid treatment of these enzymatically synthesized phenolic polymers has been shown to significantly boost their antioxidant activity. mdpi.com This suggests a pathway where a polymer containing this compound units could be synthesized and then chemically treated to enhance its functional performance.

The photo-oxidative stability of the closely related 3,5-di-tert-butyl-4-hydroxybenzoic acid suggests that polymers incorporating this moiety could be designed for applications requiring high stability in outdoor or light-exposed environments. acs.orgacs.org The tert-butoxy group itself can be thermally or chemically cleaved, providing a route to de-protect the hydroxyl group and alter the material's properties, such as its polarity or reactivity, in a controlled manner after fabrication.

Mechanistic and Catalytic Research Involving Substituted Benzoic Acids

Catalyst Design and Optimization for Reactions Involving Aromatic Carboxylic Acids

The design and optimization of catalysts for reactions involving aromatic carboxylic acids are crucial for achieving high efficiency and selectivity. The carboxyl group can act as a directing group in C-H activation reactions, guiding the catalyst to specific positions on the aromatic ring. For instance, in rhodium-catalyzed annulation of alkoxy-substituted benzoic acids with alkynes, the nature of the catalyst and the alkyne influences the regioselectivity. Studies have shown that both steric and coordination effects of substituents like methoxy (B1213986) groups play a role. These effects can result from weak non-covalent interactions with the supporting ligand rather than direct coordination to the metal center mdpi.com.

The optimization of reaction conditions is also paramount. In the iridium-catalyzed selective ortho-monoiodination of benzoic acids, a wide range of substrates, including electron-rich and electron-poor ones, can undergo the reaction under mild conditions with high mono/di selectivity researchgate.net. The choice of solvent and additives can also be critical. For example, in the decarboxylative oxidative coupling of indole (B1671886) derivatives with electron-deficient benzoic acids, the switch between dioxane and DMF as a solvent, along with the addition of an aliphatic carboxylic acid, was vital for achieving reactivity with electron-rich benzoic acids nih.gov.

Interactive Table: Catalyst Systems for Reactions of Substituted Benzoic Acids

| Reaction Type | Catalyst System | Substrate Example | Key Findings | Reference |

| Rh-catalyzed Annulation | Rh complex, AgOAc | 3-Methoxybenzoic acid | Regioselectivity influenced by steric and coordination effects of the methoxy group. | mdpi.com |

| Ir-catalyzed ortho-Iodination | [Cp*IrCl2]2, AgNTf, AgOAc | Benzoic acids | High ortho-monoiodination selectivity under mild conditions. | researchgate.net |

| Decarboxylative C-H Arylation | Copper/1,10-phenanthroline | Electron-deficient benzoic acids | Molecular oxygen serves as the sole oxidant for aryl-heteroaryl cross-coupling. | rsc.org |

| Cobalt-Catalyzed C-H Functionalization | Co(hfacac)2, (TMS)2NH, O2, Ce(SO4)2 | Benzoic acids | Couples with alkynes, styrenes, and 1,3-dienes. | nih.gov |

Role of Substituted Benzoic Acids in Brønsted and Lewis Acid Catalysis

Substituted benzoic acids can themselves act as Brønsted acid catalysts. Their acidity can be tuned by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups increase the acidity, while electron-donating groups decrease it libretexts.org. This tunability allows for the optimization of catalytic activity for specific reactions. For example, inexpensive and commercially available benzoic acids have been used to catalyze the rearrangement of allylic alcohols, where the catalyst's pKa can be matched to the sensitivity of the substrate organic-chemistry.org. The primary mechanism of Brønsted acid catalysis involves the donation of a proton to a substrate, thereby activating it for subsequent chemical transformation catalysis.blogyoutube.com.

In conjunction with metal catalysts, substituted benzoic acids can participate in reactions enhanced by Lewis acids. Lewis acids activate electrophiles by coordinating to a Lewis basic site, typically a heteroatom like oxygen or nitrogen, which increases the substrate's reactivity towards nucleophilic attack wikipedia.orgyoutube.comrsc.org. In some systems, a synergistic effect between a Brønsted acid and a Lewis acid catalyst is observed. For instance, dual Brønsted/Lewis acid catalysis with a protic acid and an iron catalyst can promote the site-selective tert-butylation of electron-rich arenes researchgate.net. Mechanistic studies suggest that the Lewis acid can enhance the acidity of the Brønsted acid researchgate.net. In copper-catalyzed dearomatization of pyridines, a Brønsted acid was found to enhance the reactivity by altering the enol/keto ratio of the substrate nih.gov.

Investigation of Enzymatic Catalysis Involving Phenolic Compounds (e.g., Laccase-Mediated Reactions)

Enzymatic catalysis offers a green and highly selective alternative for the transformation of phenolic compounds. Laccases, a class of multi-copper oxidases, are particularly effective in catalyzing the one-electron oxidation of phenols using molecular oxygen as the oxidant, with water as the only byproduct rsc.org. This process generates phenoxy radicals, which can then undergo non-enzymatic coupling reactions to form dimers, oligomers, and polymers rsc.orgnih.gov.

The substrate scope of laccases is broad, encompassing a variety of substituted phenols. The polymerization of these phenols is influenced by factors such as pH, the nature of the solvent, and the substituents on the phenolic ring researchgate.net. For instance, laccase-mediated polymerization of natural phenols can lead to materials with enhanced antioxidant properties compared to the monomeric precursors nih.gov. The process mimics natural biosynthetic pathways, such as those involved in lignin (B12514952) and melanin (B1238610) formation nih.gov.

Laccase-mediated reactions can also be used for grafting phenolic compounds onto biopolymers and synthetic polymers, thereby modifying their surface properties, such as hydrophobicity and antimicrobial activity nih.gov. Control experiments are crucial in these studies to distinguish between enzymatic grafting and simple adsorption of oligomers formed in solution nih.gov.

Interactive Table: Laccase-Mediated Reactions of Phenolic Compounds

| Reaction Type | Substrate(s) | Enzyme Source | Product Type | Key Finding | Reference |

| Oxidative Polymerization | Natural phenols | Fungi | Polymers | Enhanced antioxidant activity of polymers. | nih.gov |

| Oxidative Coupling | Phenolic metabolites | - | Dimers, oligomers | Synthesis of bioactive compounds. | rsc.org |

| Polymerization | Substituted anilines, catechol | Trametes villosa | Polymers | Catechol addition enhances polymerization. | researchgate.net |

| Grafting | Fluorinated phenols | - | Surface-modified wood | Increased hydrophobicity of the material. | nih.gov |

Studies on Metal-Mediated C-H Activation and Carboxylation Processes

Metal-mediated C-H activation is a powerful tool for the direct functionalization of aromatic rings, offering a more atom- and step-economical approach compared to traditional methods youtube.com. The carboxylic acid group in benzoic acids can serve as an effective directing group, facilitating ortho-C-H activation. However, achieving meta-selectivity has been a significant challenge. Recent advances have demonstrated that Pd(II)-catalyzed meta-C-H olefination of benzoic acid derivatives is possible using a nitrile-based sulfonamide template, with molecular oxygen as the terminal oxidant nih.gov.

The choice of metal catalyst is critical. While palladium is commonly used, other metals like iridium and cobalt have also been shown to be effective. For instance, an iridium catalyst has been used for the C-H functionalization of benzoic acid to form benzo[c]chromenones acs.org. Cobalt catalysts have been employed for the carboxylate-directed coupling of benzoic acids with alkynes, styrenes, and 1,3-dienes nih.gov.

Metal-catalyzed carboxylation of organic halides with carbon dioxide represents a key method for the synthesis of carboxylic acids rsc.org. Nickel-catalyzed reductive carboxylation of ester C-O bonds with CO2 has been developed, using a reducing agent like manganese powder rsc.org. The mechanism often involves the oxidative addition of the catalyst into the C-O bond, followed by reduction, CO2 insertion, and subsequent steps to regenerate the catalyst and form the carboxylic acid product rsc.org. Visible-light photoredox catalysis has also emerged as a strategy for the dearomative arylcarboxylation of indoles with CO2 researchgate.net.

Oxidative and Reductive Catalysis in the Presence of the Chemical Compound or its Derivatives

Substituted benzoic acids and their derivatives can participate in or be synthesized through various oxidative and reductive catalytic processes. Oxidative coupling reactions of benzoic acids with alkynes, for instance, can be catalyzed by rhodium complexes to produce isocoumarins or naphthalenes, with the selectivity being dependent on the catalyst and reaction conditions researchgate.net. The carboxyl group acts as a directing group, facilitating ortho-C-H activation researchgate.net. Decarboxylative oxidative coupling is another important transformation, where benzoic acid derivatives are coupled with arenes or other benzoic acid molecules nih.govresearchgate.net. These reactions often employ transition metal catalysts and may require stoichiometric oxidants nih.gov.

The synthesis of substituted benzoic acids can be achieved through the oxidation of the corresponding benzyl (B1604629) alcohols or toluenes. For example, p-tert-butylbenzoic acid can be synthesized by the oxidation of p-tert-butyltoluene using a cobalt catalyst and an oxidant like air or hydrogen peroxide. A study using a TBHP/oxone and FeCl3 catalyst system under solvent-free conditions has also been reported for the synthesis of various substituted benzoic acids from benzyl alcohols researchgate.net.

Reductive catalysis involving benzoic acid derivatives is less common, but the reverse reaction, reductive carboxylation, is a significant area of research. The mechanism of enzymatic reductive carboxylation has been studied, revealing that dissolved CO2 is the primary substrate for enzymes like isocitrate dehydrogenase nih.gov. In synthetic chemistry, metal-catalyzed reductive carboxylation of aryl electrophiles provides a direct route to benzoic acids from more readily available starting materials rsc.org.

Future Research Trajectories and Interdisciplinary Perspectives

Exploration of New Synthetic Pathways for Enhanced Efficiency and Sustainability

Future research will likely focus on developing more efficient and environmentally benign methods for synthesizing 3-Tert-butoxy-5-hydroxybenzoic acid. Current synthetic approaches often rely on traditional methods that may involve harsh conditions or hazardous reagents. The principles of green chemistry offer a roadmap for innovation in this area.

Key research directions include:

Catalytic Routes: Investigating novel catalysts, including biocatalysts (enzymes) or heterogeneous catalysts, to improve reaction selectivity, reduce waste, and allow for milder reaction conditions.

Flow Chemistry: Transitioning from batch processing to continuous flow synthesis could enhance safety, improve heat and mass transfer, increase yield, and allow for easier scale-up and integration of in-situ monitoring techniques.

Mechanochemistry: Exploring solvent-free or low-solvent mechanochemical methods, such as ball milling, offers a sustainable alternative to traditional solvent-based synthesis, potentially reducing energy consumption and eliminating solvent waste. birmingham.ac.uk

Sustainable Feedstocks: A significant long-term goal is the use of renewable feedstocks. Research into the valorization of lignin (B12514952), a complex polymer abundant in biomass, has shown that it can be a source of various benzoic acid derivatives. rsc.org Future work could explore pathways to produce precursors for this compound from lignin-derived platform molecules, creating a more sustainable production pipeline. rsc.org

Advanced Characterization Techniques for In-Situ Reaction Monitoring

A deeper understanding of the reaction kinetics and mechanisms involved in the synthesis of this compound is crucial for optimization. Advanced, real-time characterization techniques are pivotal for this purpose. In-situ monitoring provides direct insight into the reaction as it happens, identifying transient intermediates and reaction endpoints without the need for offline sampling. spectroscopyonline.comnih.gov

Future research should integrate the following techniques:

Spectroscopic Methods: Techniques like Fourier Transform Infrared (FT-IR) and Raman spectroscopy can be used to track the concentration of reactants, intermediates, and products in real-time. birmingham.ac.ukspectroscopyonline.comnih.gov Attenuated Total Reflectance (ATR) probes are particularly useful for monitoring reactions in solution. spectroscopyonline.com

Synchrotron X-ray Diffraction: For solid-state or mechanochemical syntheses, in-situ synchrotron X-ray diffraction can provide time-resolved information on the evolution of crystalline phases, revealing reaction pathways and identifying previously unobserved intermediates. birmingham.ac.uknih.gov

Process Analytical Technology (PAT): The integration of these in-situ techniques within a PAT framework allows for continuous oversight and control of the manufacturing process, ensuring consistency and quality while improving efficiency.

| Technique | Application in Synthesis Monitoring | Potential Insights |

| In-Situ FT-IR/Raman | Real-time tracking of functional group changes. | Reaction kinetics, detection of intermediates, endpoint determination. spectroscopyonline.com |

| In-Situ NMR | Detailed structural analysis of species in the reaction mixture. | Mechanistic pathways, quantification of isomers. |

| Synchrotron X-ray Diffraction | Monitoring changes in solid-state reactions (mechanochemistry). | Phase transformations, identification of crystalline intermediates. birmingham.ac.uk |

This table is interactive. Click on the headers to explore the techniques.

Design and Synthesis of Novel Derivatives for Targeted Material Applications

The structure of this compound makes it an excellent scaffold for creating a library of novel derivatives with tailored properties. The hydroxyl and carboxylic acid groups are amenable to a variety of chemical modifications, such as esterification, amidation, and etherification.

Future research should focus on:

Polymer Science: Derivatives of this compound can be designed as functional monomers for high-performance polymers. The bulky tert-butyl group can enhance thermal stability and solubility in organic solvents, while the phenolic backbone offers antioxidant properties. These derivatives could be incorporated into polyesters, polyamides, or polycarbonates to create materials with improved durability and resistance to degradation.

Pharmaceutical and Agrochemical Research: Benzoic acid derivatives are prevalent in pharmacologically active compounds and agrochemicals. nih.gov By modifying the core structure, new molecules can be synthesized and screened for biological activity, such as antifungal or anti-inflammatory properties. nih.gov The tert-butoxy (B1229062) group can modulate the lipophilicity of the molecule, potentially influencing its bioavailability and interaction with biological targets.

Supramolecular Chemistry: The molecule's capacity for hydrogen bonding (via its hydroxyl and carboxylic acid groups) makes it a candidate for designing complex supramolecular architectures, such as liquid crystals or functional gels.

Computational Chemical Engineering for Process Optimization and Scale-Up

Computational modeling provides a powerful tool for accelerating research and development while reducing experimental costs. By simulating molecular interactions and reaction dynamics, computational chemical engineering can guide the optimization and scale-up of the synthesis of this compound.

Key computational approaches include:

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to elucidate reaction mechanisms, predict spectroscopic properties, and analyze the electronic structure of the molecule and its derivatives. researchgate.netmdpi.com This understanding can help in designing more efficient synthetic routes and predicting the reactivity of new derivatives.

Molecular Docking: In the context of designing bioactive derivatives, molecular docking simulations can predict how newly designed molecules might bind to specific protein targets, helping to prioritize which compounds to synthesize and test. nih.govresearchgate.net

Process Simulation: Software tools for process simulation can model the entire production process, from reactor design to downstream purification. This allows for the optimization of process parameters (e.g., temperature, pressure, flow rates) and facilitates a smoother transition from laboratory-scale synthesis to industrial-scale production. utar.edu.my

Integration with Emerging Fields of Chemical Research

The versatility of this compound and its potential derivatives allows for its integration into several cutting-edge areas of chemical research.

Materials for Electronics: Derivatives could be explored for use in organic electronics. The phenolic and benzoic acid moieties are electrochemically active, and with appropriate functionalization, could be incorporated into organic semiconductors, dielectrics, or redox-active materials for energy storage applications.

Photocatalysis: Research could investigate the use of this compound or its derivatives in photocatalytic systems, either as a substrate for novel transformations or as a component of a photosensitizer or catalyst. ista.ac.at For instance, photocatalytic methods could offer green pathways for its synthesis or degradation. acs.org

Smart Materials: By attaching stimuli-responsive groups to the molecular scaffold, it may be possible to create "smart" materials that change their properties (e.g., color, solubility, conformation) in response to external triggers like light, pH, or temperature.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-tert-butoxy-5-hydroxybenzoic acid, and how can reaction conditions be controlled to improve yield?

- Methodological Answer : The compound can be synthesized via esterification of 5-hydroxybenzoic acid derivatives with tert-butyl alcohol using a strong acid catalyst (e.g., sulfuric acid) under reflux . Alternatively, nucleophilic substitution (SN2) reactions with tert-butyl halides may be employed, requiring anhydrous conditions and inert atmospheres to minimize side reactions. Monitoring reaction progress via thin-layer chromatography (TLC) and optimizing temperature (e.g., 60–80°C) can enhance yields. Purification via recrystallization (using ethanol/water mixtures) or flash chromatography (silica gel, hexane/ethyl acetate gradients) is recommended .

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer :

- Melting Point Analysis : Compare observed mp (e.g., 150–151°C) with literature values to assess purity .

- Spectroscopy : Use <sup>1</sup>H/<sup>13</sup>C NMR to confirm tert-butoxy (δ ~1.3 ppm for -C(CH3)3) and carboxylic acid (δ ~12 ppm for -COOH) groups. IR spectroscopy can verify hydroxyl (-OH, ~3200 cm<sup>-1</sup>) and ester (C=O, ~1700 cm<sup>-1</sup>) functionalities .

- HPLC : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify purity (>95%) .

Q. What strategies are effective for isolating this compound from reaction mixtures?

- Methodological Answer : Liquid-liquid extraction (using dichloromethane/water) followed by acid-base workup (adjusting pH to protonate the carboxylic acid) enhances isolation. For complex mixtures, preparative HPLC with gradient elution (acetonitrile/water + 0.1% formic acid) provides high-resolution separation .

Advanced Research Questions

Q. How do steric and electronic effects influence the regioselectivity of tert-butoxy group introduction in benzoic acid derivatives?

- Methodological Answer : Steric hindrance from the tert-butyl group directs substitution to the meta position relative to the hydroxyl group. Computational modeling (e.g., DFT calculations) can predict activation energies for competing pathways. Experimentally, kinetic studies under varying temperatures and substituents (e.g., electron-withdrawing groups) validate mechanistic hypotheses .

Q. How should researchers address contradictions in reported melting points or spectral data for this compound?

- Methodological Answer :